molecular formula C13H21N3O B15262453 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane

1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane

Cat. No.: B15262453
M. Wt: 235.33 g/mol
InChI Key: LUMOQRQZPPRTAG-UHFFFAOYSA-N
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Description

1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane is a spirocyclic compound featuring a pyrazole ring substituted with a 2-methylpropyl group and a 6-oxa-2-azaspiro[3.4]octane moiety. Pyrazole derivatives are widely explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and kinase inhibitory activities .

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

3-[1-(2-methylpropyl)pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane

InChI

InChI=1S/C13H21N3O/c1-10(2)6-16-7-11(5-15-16)12-13(8-14-12)3-4-17-9-13/h5,7,10,12,14H,3-4,6,8-9H2,1-2H3

InChI Key

LUMOQRQZPPRTAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C2C3(CCOC3)CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the spirocyclic structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Based Derivatives

The pyrazole ring is a common pharmacophore in medicinal chemistry. describes 1,3,4-thiadiazole derivatives synthesized from pyrazole precursors, such as 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. Key comparisons include:

Property Target Compound Compound
Core Structure Pyrazole + spirocyclic oxa-aza system Pyrazole + 1,3,4-thiadiazole
Substituents 2-Methylpropyl 4-Nitrophenyl, methyl groups
Biological Activity Not reported in evidence Antimicrobial (E. coli, B. mycoides, C. albicans)

In contrast, the 2-methylpropyl group in the target compound may increase lipophilicity, influencing membrane permeability .

Spirocyclic and Heterocyclic Systems

Spirocyclic frameworks (e.g., 6-oxa-2-azaspiro[3.4]octane) are less common than fused heterocycles. highlights ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate, a triazole-pyridine hybrid. Comparisons include:

Property Target Compound Compound
Heterocyclic System Spirocyclic oxa-aza + pyrazole Triazole + pyridine
Functional Groups Ether, amine Ester, cyclopropyl
Applications Hypothetical: kinase inhibition, CNS activity Coordination chemistry, intermediates

The spirocyclic system in the target compound may offer superior metabolic stability compared to linear triazole-pyridine systems due to reduced rotational freedom .

Hypothetical Pharmacological Implications

While direct data on the target compound are unavailable, structural analogs suggest:

  • Antimicrobial Potential: Pyrazole-thiadiazole hybrids in show efficacy against Gram-positive bacteria and fungi. The target compound’s 2-methylpropyl group could enhance bioavailability, though nitro groups (absent here) are critical for activity in .
  • Kinase Inhibition: Spirocyclic amines are known kinase inhibitors (e.g., JAK/STAT inhibitors). The oxa-aza system may mimic ATP-binding motifs .

Biological Activity

1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane is a complex organic compound characterized by a unique spirocyclic structure. Its molecular formula is C14H23N3OC_{14}H_{23}N_3O with a molecular weight of 233.35 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are currently being explored in various research studies.

Structural Characteristics

The compound features a spirocyclic structure that includes both nitrogen and oxygen atoms, contributing to its unique chemical properties. The presence of the pyrazole ring enhances its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane indicates several potential therapeutic applications, particularly in the following areas:

  • Antimicrobial Activity : Similar compounds have shown promising results against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth through specific biochemical pathways.
  • Neurological Effects : Investigations into its effects on neurotransmitter systems indicate potential use in treating neurological disorders.

The precise mechanism of action for 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane is still under investigation. However, compounds with similar structural features have been noted for their ability to bind to specific receptors and enzymes, influencing various biochemical pathways involved in disease processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced tumor cell proliferation
NeurologicalModulation of neurotransmitter release

Case Study: Anticancer Activity

In a study published by RSC Publishing, researchers evaluated the anticancer properties of structurally similar compounds. They found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the spirocyclic structure could enhance efficacy against tumors .

Synthesis Methods

The synthesis of 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Utilizing readily available starting materials.
  • Construction of the Spirocyclic Framework : Employing annulation strategies that facilitate the formation of the unique spiro structure.
  • Functionalization : Introducing additional functional groups to enhance biological activity.

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